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Compound of Interest

Compound Name: 1-lodo-2-methylundecane

Cat. No.: B1195011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the haloalkane
1-iodo-2-methylundecane. The information presented herein is essential for its identification,
characterization, and application in various scientific domains, including organic synthesis and
drug development. This document summarizes key quantitative data from Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, details the
experimental protocols for data acquisition, and visualizes the analytical workflow.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for 1-iodo-2-
methylundecane (Molecular Formula: Ci2H2sl, Molecular Weight: 296.23 g/mol ).[1]

Mass Spectrometry (MS) Data

Mass spectrometry of 1-iodo-2-methylundecane reveals a fragmentation pattern
characteristic of a long-chain alkyl iodide. The most prominent peaks from Gas
Chromatography-Mass Spectrometry (GC-MS) analysis are presented below.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity

Probable Fragment

57 100% (Base Peak) [CaHo]*

43 High [CsH7]*

71 High [CsHu1]*
Data sourced from the NIST

Note: Mass Spectrometry Data

Center.

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of experimental NMR spectra in public databases, the following

data is predicted based on established principles of NMR spectroscopy and analysis of

analogous iodoalkane compounds. These predictions are intended to serve as a reference for

experimental verification.

1.2.1. Predicted *H NMR Spectral Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~3.15 dd 2H H-1 (CHal)
~1.75 m 1H H-2 (CH)
~1.20 - 1.40 m 16H H-3 to H-10 (CH2)
~0.95 d 3H C2-CHs
~0.88 t 3H H-11 (CHs)
1.2.2. Predicted 13C NMR Spectral Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Carbon Type Assighment
~10 Primary C-1 (CHal)

~38 Tertiary C-2 (CH)

~20 Primary C2-CHs

~35 Secondary C-3 (CH2)
~29-32 Secondary C-4to C-9 (CH2)
~23 Secondary C-10 (CH2)

~14 Primary C-11 (CHs)

Predicted Infrared (IR) Spectroscopy Data

The predicted infrared absorption bands for 1-iodo-2-methylundecane are based on the

characteristic vibrational frequencies of alkyl halides and long-chain alkanes.

Wavenumber ) ] . ]
Intensity Vibration Functional Group
(cm™)
Asymmetric C-H
2955-2965 Strong -CHs
Stretch
Symmetric C-H
2850-2860 Strong -CHs
Stretch
Asymmetric C-H
2920-2930 Strong -CH2-
Stretch
Symmetric C-H
2850-2855 Strong -CHa-
Stretch
1450-1470 Medium C-H Bend (Scissoring)  -CH2-
1375-1385 Medium C-H Bend (Umbrella) -CHs
~1220 Medium CH2 Wag -CHzl
~500-600 Strong C-I Stretch C-l
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS
system).

o Sample Preparation: The sample is dissolved in a volatile solvent such as dichloromethane
or hexane to a concentration of approximately 1 mg/mL.

e GC Conditions:

[e]

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

[¢]

Injector Temperature: 250 °C.

[e]

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at
10 °C/min to 300 °C and hold for 5 minutes.

[e]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz).
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o Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment (zg30).

o

Spectral Width: 12 ppm.

[¢]

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Number of Scans: 16-64, depending on sample concentration.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse program (zgpg30).

[¢]

Spectral Width: 240 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer
Spectrum Two).

o Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

o Data Acquisition:

o Spectral Range: 4000-400 cm™1.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean salt plates is recorded and automatically
subtracted from the sample spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for
spectral data acquisition and structure elucidation.
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Diagram 1: Experimental workflow for spectral data acquisition.
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Diagram 2: Logical workflow for structure elucidation from spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-lodo-2-methylundecane: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195011#1-iodo-2-methylundecane-spectral-data-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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